molecular formula C4H3ClN2O2 B3043757 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride CAS No. 914637-79-9

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride

Cat. No. B3043757
CAS RN: 914637-79-9
M. Wt: 146.53 g/mol
InChI Key: WBQAFCSENHHIKU-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O2 . It is a reagent used in the preparation of Raltegravir, a potent human immunodeficiency virus (HIV) integrase inhibitor .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the preparation of Raltegravir , a potent human immunodeficiency virus (HIV) integrase inhibitor. Raltegravir is a novel anti-AIDS drug that disrupts viral replication by inhibiting the integration of viral DNA into the host genome .

Antimicrobial Agents

Researchers have explored the antimicrobial properties of this compound. In particular, studies have investigated its effectiveness against various bacterial strains. For instance, in vitro experiments demonstrated that 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride exhibits antibacterial activity against Xanthomonas axonopodis pv. citri (Xac) , a plant pathogenic bacterium . Further investigations may reveal additional applications in combating microbial infections.

Anti-Infective Agents

The compound’s potential as an anti-infective agent extends beyond antibacterial activity. In vivo toxicity studies in mice have indicated that it is non-toxic at a concentration of 100 mg/kg . This safety profile makes it an interesting candidate for further exploration in the development of novel anti-infective drugs.

Future Directions

Oxadiazoles, including 5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride, have potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on further refinement of oxadiazole as anti-infective agents .

properties

IUPAC Name

5-methyloxadiazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)6-7-9-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQAFCSENHHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,3-oxadiazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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